molecular formula C8H6BrF B2629571 1-Bromo-4-(1-fluorovinyl)benzene CAS No. 144989-16-2

1-Bromo-4-(1-fluorovinyl)benzene

Cat. No. B2629571
Key on ui cas rn: 144989-16-2
M. Wt: 201.038
InChI Key: HMYCFEQIZGEBIC-UHFFFAOYSA-N
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Patent
US09018414B2

Procedure details

796 mg (7.09 mmol) of potassium tert-butoxide were added in several portions to a solution, cooled to 0° C., of 1.0 g (3.55 mmol) of 1-bromo-4-(2-bromo-1-fluoroethyl)benzene in 10 ml of pentane. The resulting suspension was stirred at 0° C. for 30 min and then at RT for 1 h. The solid was filtered off, and the filtrate was washed with saturated ammonium chloride solution, dried over magnesium sulphate and carefully concentrated under reduced pressure. This gave 0.61 g (85.6% of theory) of the title compound.
Quantity
796 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([F:17])[CH2:15]Br)=[CH:10][CH:9]=1>CCCCC>[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])=[CH2:15])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
796 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CBr)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
the filtrate was washed with saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)C(=C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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